1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone

Catalog No.
S11945939
CAS No.
M.F
C12H12N2OS
M. Wt
232.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-...

Product Name

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone

IUPAC Name

1-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)ethanone

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H12N2OS/c1-6(15)11-10(13)8-5-7-3-2-4-9(7)14-12(8)16-11/h5H,2-4,13H2,1H3

InChI Key

QDTCBHNNRLSYJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone is a compound with a complex structure featuring a thieno-pyridine core. Its molecular formula is C12H12N2OSC_{12}H_{12}N_{2}OS with a molecular weight of approximately 232.3 g/mol. This compound is characterized by the presence of an ethanone functional group attached to a bicyclic structure, which includes a cyclopenta[b]thieno moiety and an amino group at the 3-position of the pyridine ring. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry.

The reactivity of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group in the ethanone can undergo typical reactions such as nucleophilic addition and condensation. Additionally, the thieno-pyridine framework may allow for further chemical modifications through electrophilic aromatic substitution or cyclization reactions.

This compound has shown promising biological activity, particularly as an inhibitor of copper trafficking proteins such as Atox1 and CCS (copper chaperone for superoxide dismutase). These proteins are crucial for cellular copper transport, and their inhibition leads to increased oxidative stress in cancer cells, resulting in reduced cell proliferation. Studies have demonstrated that 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone significantly decreases tumor size in various cancer models without causing notable toxicity to normal cells .

The synthesis of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Thieno-Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group: This may involve nucleophilic substitution or reduction reactions on suitable derivatives.
  • Ethanone Formation: The final step could involve acylation or direct condensation to attach the ethanone moiety.

Specific synthetic routes can vary based on available starting materials and desired yields.

1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone has applications primarily in medicinal chemistry due to its ability to inhibit copper trafficking proteins, making it a candidate for cancer therapy. Its role in disrupting copper homeostasis in cancer cells presents it as a potential lead compound for developing novel anticancer agents.

Interaction studies have shown that this compound selectively targets copper chaperones, leading to significant effects on cellular copper distribution and metabolism. The inhibition of these proteins has been linked to increased oxidative stress and apoptosis in cancer cells . In vivo studies have also indicated that treatment with this compound reduces tumor growth in models of lung cancer and leukemia without significant adverse effects .

Several compounds share structural similarities with 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridineLacks ethanone; similar coreInhibitory effects on cancer cell proliferation
1-(4-bromophenyl)-3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-oneContains bromine substituentPotentially similar biological effects
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridineDifferent substituents; retains core structureInhibitory effects on copper trafficking

The uniqueness of 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone lies in its specific combination of functional groups and its targeted mechanism of action against copper trafficking proteins, setting it apart from other similar compounds that may exhibit different biological profiles or mechanisms.

IUPAC Nomenclature and Structural Features

The compound 1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone belongs to the fused polycyclic heteroaromatic family. Its IUPAC name systematically describes its core framework:

  • Cyclopenta[b]thieno[3,2-e]pyridine: A tricyclic system comprising a cyclopentane ring fused to a thiophene (position [b]) and a pyridine (position [3,2-e]).
  • Substituents: A ketone group (ethanone) at position 2 and an amino group (-NH2) at position 3.

The molecular formula is C12H12N2OS, with a molecular weight of 232.3 g/mol. Key structural attributes include:

  • A planar aromatic system due to conjugated π-electrons across the thienopyridine core.
  • Steric effects from the cyclopentane ring, which imposes slight puckering on the tricyclic framework.
  • Hydrogen-bonding capabilities from the amino and carbonyl groups, influencing solubility and reactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR: Signals at δ 2.55 (s, 3H) for the acetyl methyl group and δ 6.80–7.20 (m, 1H) for the aromatic protons.
  • MS: A molecular ion peak at m/z 232.3 ([M+H]⁺).

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.06703418 g/mol

Monoisotopic Mass

232.06703418 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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